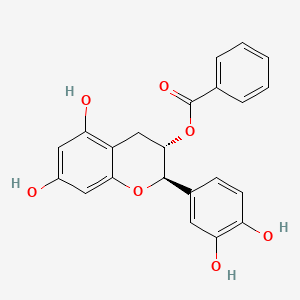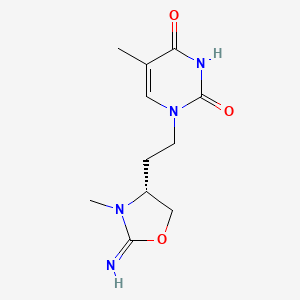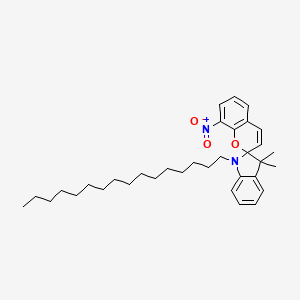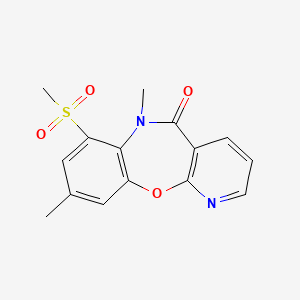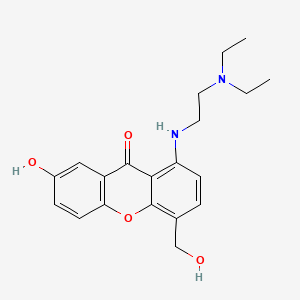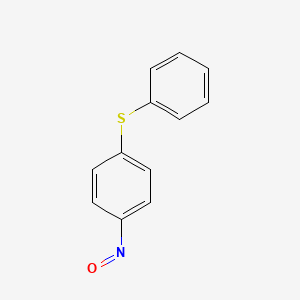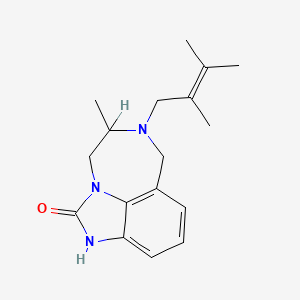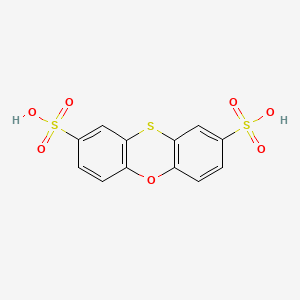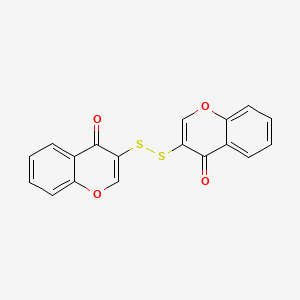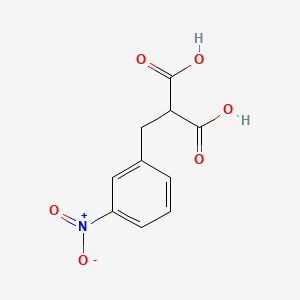
(3-Nitrobenzyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 70404 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research and development, particularly in the areas of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 70404 involves a series of chemical reactions that require specific conditions to achieve the desired product. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperatures. Detailed protocols for the synthesis of NSC 70404 are often found in specialized chemical literature and research publications.
Industrial Production Methods
Industrial production of NSC 70404 may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to be cost-effective and efficient, often involving continuous flow systems and automated monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
NSC 70404 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in reactions involving NSC 70404 include organic solvents, acids, bases, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving NSC 70404 depend on the specific type of reaction and the reagents used. These products can range from simple derivatives to complex molecular structures, which are often characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
NSC 70404 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, NSC 70404 helps in the development of new chemical compounds and materials.
Biology: In biological research, NSC 70404 is used to study cellular processes and molecular interactions, often serving as a tool to investigate biochemical pathways.
Medicine: NSC 70404 has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: In industrial applications, NSC 70404 is used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of NSC 70404 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific context and application of NSC 70404.
Comparison with Similar Compounds
NSC 70404 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 12345: Known for its role in organic synthesis and medicinal chemistry.
NSC 67890: Used in biological research to study cellular processes and molecular interactions.
NSC 11223: Applied in industrial settings for the production of advanced materials and specialty chemicals.
Each of these compounds has its own unique properties and applications, making NSC 70404 a valuable addition to the family of chemical compounds used in scientific research and industry.
Properties
CAS No. |
7151-20-4 |
|---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-2-1-3-7(4-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15) |
InChI Key |
FGLDMXBKDAHVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
